Manidipine dihydrochloride
Overview
Description
Manidipine dihydrochloride is a calcium channel blocker of the dihydropyridine class, primarily used as an antihypertensive agent. It was patented in 1982 and approved for medical use in 1990 . This compound is known for its selectivity towards vascular smooth muscles, making it effective in reducing blood pressure without significant effects on the heart at clinically relevant dosages .
Mechanism of Action
Target of Action
Manidipine dihydrochloride primarily targets the L- and T-type voltage-dependent calcium channels on smooth muscle cells . These channels play a crucial role in the contraction of vascular smooth muscle, which is a key factor in regulating blood pressure.
Mode of Action
This compound binds to and dissociates slowly from these calcium channels, effectively blocking the entrance of extracellular calcium into the cell . This action prevents the contraction of the vascular smooth muscle cells, leading to vasodilation .
Biochemical Pathways
The contraction of vascular smooth muscle is stimulated by Gq coupled receptors, which produce calcium release from the sarcoplasmic reticulum . This is followed by the opening of voltage-dependent calcium channels and an influx of calcium into the cell, ultimately producing contraction . By blocking these channels, this compound interrupts this pathway, preventing contraction and causing vasodilation .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . This is achieved through the vasodilation caused by the prevention of vascular smooth muscle contraction . Additionally, this compound produces renal vasodilation and an increase in natriuresis, which likely contributes to the antihypertensive effect by reducing blood volume .
Biochemical Analysis
Biochemical Properties
Manidipine dihydrochloride interacts with L- and T-type voltage-dependent calcium channels on smooth muscle cells . By binding to these channels, it blocks the entrance of extracellular calcium into the cell, preventing contraction . This results in vasodilation, which decreases blood pressure .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It produces vasodilation, resulting in lower blood pressure . Additionally, it produces renal vasodilation and an increase in natriuresis . This likely contributes to the antihypertensive effect by reducing blood volume .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with L- and T-type voltage-dependent calcium channels on smooth muscle cells . It binds to these channels and dissociates slowly, blocking the entrance of extracellular calcium into the cell and preventing contraction . This produces vasodilation which decreases blood pressure .
Temporal Effects in Laboratory Settings
The onset of inhibition of calcium influx by this compound is gradual and is maintained for prolonged periods after washout in in vitro and in vivo studies . The effects are maintained for the 24-hour dose interval in hypertensive patients .
Metabolic Pathways
This compound is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives . These make up 4-7% and 22-24% of the dose excreted in the urine .
Transport and Distribution
This compound is 99% bound to human plasma proteins . It is eliminated through extensive metabolism, with 63% eliminated in the feces and 31% in the urine as metabolites .
Subcellular Localization
Given its mechanism of action, it can be inferred that it localizes to the cell membrane where it interacts with L- and T-type voltage-dependent calcium channels on smooth muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manidipine dihydrochloride involves several key steps:
Alkylation: N-(2-hydroxyethyl)piperazine reacts with benzhydryl bromide to form 2-(4-benzhydrylpiperazin-1-yl)ethanol.
Acetoacetate Formation: This intermediate then reacts with diketene to produce 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.
Final Synthesis: The final step involves the reaction of this compound with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to yield manidipine.
Industrial Production Methods: In industrial settings, the production of this compound tablets involves the use of colloidal silica to improve dissolution rates and riboflavin as a stabilizer to enhance stability .
Chemical Reactions Analysis
Types of Reactions: Manidipine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate ester hydrolysis.
Major Products:
Reduction of Nitro Group: Produces corresponding amines.
Ester Hydrolysis: Yields carboxylic acids and alcohols.
Scientific Research Applications
Manidipine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of calcium channel blockers.
Biology: Investigated for its effects on vascular smooth muscle cells.
Industry: Utilized in the formulation of antihypertensive medications.
Comparison with Similar Compounds
- Amlodipine
- Nifedipine
- Felodipine
Comparison: Manidipine dihydrochloride is unique in its selectivity for vascular smooth muscles and its ability to produce renal vasodilation without significant effects on the heart or central nervous system at clinically relevant dosages . This makes it particularly effective in treating hypertension with fewer side effects compared to other calcium channel blockers .
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNGBXKBDUGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-50-6 (Parent) | |
Record name | Manidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020796 | |
Record name | Manidipine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-75-5 | |
Record name | Manidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manidipine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Manidipine dihydrochloride exert its antihypertensive effect?
A1: this compound is a dihydropyridine calcium channel blocker. It primarily targets L-type calcium channels found in vascular smooth muscle cells. [, , , , , , ] By inhibiting calcium influx through these channels, this compound prevents muscle contraction, leading to vasodilation and a reduction in blood pressure. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C30H38N4O6 · 2HCl and a molecular weight of 603.57 g/mol. [, ]
Q3: Are there any known interactions between this compound and excipients used in pharmaceutical formulations?
A3: Yes, research indicates a potential interaction between this compound and lactose monohydrate, a commonly used excipient. [, ] This interaction seems to be accelerated under compression and involves the water of crystallization within lactose monohydrate. [, ]
Q4: How does the particle size of lactose monohydrate influence its interaction with this compound?
A4: Studies show that the particle size of lactose monohydrate can significantly impact its interaction with this compound. [] Larger particle sizes of lactose monohydrate appear to exhibit a different interaction profile with this compound compared to smaller particle sizes, particularly under compression. []
Q5: Does the presence of magnesium stearate influence the interaction between this compound and lactose monohydrate?
A5: Yes, the addition of magnesium stearate, a common lubricant in pharmaceutical formulations, has been shown to affect the interaction between this compound and lactose monohydrate. [] Increasing the amount of magnesium stearate appears to modify the thermal behavior of the mixture under compression. []
Q6: What are the differences in powder properties between this compound and Benidipine hydrochloride?
A6: While both this compound and Benidipine hydrochloride are 1,4-dihydropyridine calcium channel blockers with similar physicochemical properties, they exhibit distinct powder properties. [, ] this compound demonstrates greater adherence compared to Benidipine hydrochloride, as evidenced by thermal analysis and mechanical studies. []
Q7: What analytical techniques are commonly employed to study this compound?
A7: Various analytical methods are used to study this compound, including: - High-performance liquid chromatography (HPLC) [, , , ] - Differential scanning calorimetry (DSC) [, , , ]- Visible spectrophotometry []- Raman spectroscopy []- Electrochemical methods like cyclic voltammetry and differential pulse polarography [, ]
Q8: Are there stability-indicating analytical methods available for this compound?
A9: Yes, researchers have developed and validated stability-indicating HPLC and HPTLC methods for quantifying this compound in both bulk drug and pharmaceutical formulations. [, ] These methods can effectively separate and quantify the drug from its degradation products. [, ]
Q9: Has this compound been explored for drug delivery applications?
A10: Yes, research explored the potential of using Poly(ε-caprolactone) (PCL) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) microparticles as carriers for the controlled oral delivery of this compound. [] These microparticles demonstrated sustained drug release and prolonged antihypertensive effects in animal studies. []
Q10: Are there any studies on the pharmacokinetics of this compound in specific patient populations?
A11: Yes, studies investigated the pharmacokinetics of this compound in patients with hepatic impairment. [, ] These studies showed altered pharmacokinetic parameters in patients with moderate hepatic impairment, suggesting a need for dose adjustment in these individuals. [, ]
Q11: Have any pharmacokinetic interaction studies been conducted with this compound?
A12: Yes, a study examined the potential for pharmacokinetic interactions between this compound and Delapril, an angiotensin-converting enzyme inhibitor. [, ] While co-administration resulted in minor alterations in the pharmacokinetic parameters of both drugs, the changes were deemed clinically insignificant. [, ]
Q12: Have the optical isomers of this compound been synthesized and studied?
A13: Yes, both (+)- and (-)-enantiomers of this compound have been synthesized and their biological activities evaluated. [] Notably, the (S)-(+)-enantiomer exhibited significantly higher potency as an antihypertensive agent compared to the (R)-(-)-enantiomer in preclinical studies. []
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